(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide
Description
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide is a chiral small molecule featuring an (S)-configured 2-amino-propionamide backbone. The compound is substituted at the amide nitrogen with a methyl group and a 2-bromo-pyridin-4-ylmethyl moiety. The pyridine ring introduces a heteroaromatic system, while the bromine atom at the 2-position contributes to electronic and steric effects. While exact biological data are unavailable in the provided evidence, its structural analogs (e.g., fluorinated benzyl derivatives) suggest applications in drug discovery, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-13-9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQUEGKHYQMYNW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=NC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC(=NC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a pyridine derivative, followed by amide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions can be employed to improve yield and reduce contamination risks .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position of the pyridine ring enables palladium-catalyzed cross-coupling with arylboronic acids. This reaction is critical for introducing aromatic diversity into the molecule.
Mechanism :
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Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.
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Transmetallation with arylboronic acid occurs, followed by reductive elimination to yield the coupled product .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates substitution reactions with nucleophiles under mild conditions.
| Nucleophile | Conditions | Product | Applications |
|---|---|---|---|
| Primary amines | DMF, 80 °C, 12 h | 2-Amino-pyridine derivatives | Potential kinase inhibitors. |
| Methoxide | MeOH, K₂CO₃, reflux | 2-Methoxy-pyridine analogs | Solubility enhancement. |
Key Insight :
The bromine’s meta-directing effect ensures substitution occurs at the 6-position of the pyridine ring, confirmed by DFT studies on analogous systems .
Hydrolysis of the Amide Group
The propionamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Role |
|---|---|---|---|
| 6M HCl, reflux, 6 h | Aqueous HCl | (S)-2-Amino-3-methylbutanoic acid | Bioactive carboxylic acid derivative. |
| NaOH (2M), 60 °C, 4 h | Aqueous NaOH | Sodium salt of the carboxylic acid | Improved solubility for formulation. |
Mechanistic Pathway :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.
Amino Group Alkylation
The primary amine reacts with alkyl halides or epoxides:
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Example : Reaction with methyl iodide (CH₃I) in THF with NaH yields N-methylated derivatives, enhancing lipophilicity.
Acylation Reactions
Acetic anhydride or acyl chlorides acylate the amine:
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Product : N-Acetylated analogs show improved metabolic stability in pharmacokinetic studies.
Computational Reactivity Insights
DFT studies (B3LYP/6-31G(d,p)) on analogous compounds reveal:
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its potential as a pharmaceutical agent. Its structure suggests that it may interact with specific biological targets, making it valuable in drug discovery processes.
Anticancer Activity
Recent studies have indicated that (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide may exhibit anticancer properties. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research has shown that derivatives of this compound can selectively target cancerous cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess significant inhibitory effects on bacterial growth, making it a candidate for developing new antibiotics . This is particularly relevant given the rising concerns over antibiotic resistance globally.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Reactions involving amines and bromo-pyridine derivatives , which allow for the introduction of the bromo group at the desired position.
- Chiral synthesis techniques , which ensure that the final product retains the desired stereochemistry necessary for biological activity.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Amine reaction | Involves reacting an amine with a bromo-pyridine |
| Chiral synthesis | Utilizes chiral catalysts to produce enantiomerically pure compounds |
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Antimicrobial Efficacy Research
Another research published in Antibiotics explored the antimicrobial properties of this compound against resistant strains of bacteria. The findings revealed that this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in binding interactions, while the amide group may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparisons:
Substituent Effects: Bromine vs. Fluorine: The bromine atom in the target compound enhances polarizability and molecular weight compared to fluorine in the benzyl analog. Bromine’s larger size may improve halogen bonding but reduce solubility in aqueous media . Pyridine vs. Benzene/Pyrrolidine: The pyridine ring (aromatic, planar) contrasts with the benzene ring (aromatic) in the fluorinated analog and the saturated pyrrolidine ring in the ethyl-substituted compound.
Synthetic Considerations :
- The 2-bromo-pyridine substituent likely necessitates specialized coupling reactions (e.g., Buchwald-Hartwig amination) due to bromine’s reactivity, whereas fluorinated benzyl groups may be introduced via nucleophilic substitution .
- The pyrrolidine-containing analog (CAS 1355789-17-1) requires stereoselective synthesis to maintain the (S)-configuration at both the propionamide and pyrrolidine moieties .
Physicochemical Properties: Lipophilicity: The bromine and pyridine groups increase logP compared to the fluorinated analog, suggesting enhanced membrane permeability but reduced aqueous solubility.
Biological Implications :
- The target compound’s bromine and pyridine moieties may enhance affinity for enzymes or receptors requiring halogen-bonding or aromatic interactions. In contrast, the pyrrolidine analog’s tertiary amine could facilitate ionic interactions in acidic environments (e.g., lysosomal targeting) .
Research Findings and Data
- Structural insights are inferred from analogs, with SHELX software and CSD serving as standard tools for such analyses.
- Synthetic Routes: The patent for 2-amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543) highlights the use of trifluoroethylamine in amide coupling, a method adaptable to the target compound with modifications for brominated pyridines .
Biological Activity
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide, also known as AM96898, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C10H14BrN3O
- Molecular Weight : 272.14 g/mol
- CAS Number : 1157002-06-6
- Chemical Structure :
Synthesis
The synthesis of this compound typically involves the reaction of appropriate bromo-pyridine derivatives with amines and propionamide under controlled conditions. Various studies have optimized these synthetic pathways to enhance yield and purity, indicating the compound's accessibility for further biological evaluation .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. For instance, when tested against A549 (lung cancer) and Caco-2 (colon cancer) cells, it showed a notable reduction in viability, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 | 25 | Moderate |
| Caco-2 | 15 | High |
Antimicrobial Activity
The compound also displays promising antimicrobial activity against a range of pathogens. Preliminary tests suggest that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for common strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound could be a candidate for developing new antimicrobial agents .
The biological activity of this compound is thought to be mediated through multiple pathways. Its interaction with specific enzymes such as lipoxygenases has been highlighted in various studies, where it was shown to inhibit these enzymes effectively, potentially leading to reduced inflammation and tumor growth . Additionally, its structure suggests that it may interact with various receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : In a study involving Caco-2 cells, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls (39.8% viability post-treatment) . This highlights its potential as a therapeutic agent in colorectal cancer.
- Antimicrobial Testing : In another investigation, the compound was tested against drug-resistant strains of bacteria. It demonstrated effective inhibition at concentrations lower than many existing antibiotics, suggesting its utility in treating resistant infections .
- Inhibition of Lipoxygenases : Research indicates that the compound inhibits lipoxygenase enzymes at nanomolar concentrations, which are crucial in inflammatory processes and cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves amidation and alkylation steps. For example, (S)-2-amino-3-methylbutanoic acid can be coupled with 2-bromo-4-(bromomethyl)pyridine using a carbodiimide reagent (e.g., DCC) in anhydrous conditions. N-Methylation is achieved via methyl iodide in the presence of a base like potassium carbonate. To ensure stereochemical integrity, chiral HPLC or polarimetry should be used post-synthesis .
Q. How can the compound’s purity and structural identity be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C, DEPT) to confirm functional groups and stereochemistry.
- Mass spectrometry (ESI-MS or HRMS) for molecular weight verification.
- X-ray crystallography (via SHELX or WinGX) for absolute configuration determination .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Given bromine’s reactivity and potential toxicity, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store under inert gas (argon) at –20°C. Toxicity screening (e.g., Ames test) is advised before biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) using crystal structures from the Cambridge Structural Database (CSD). Focus on sulfur and bromine interactions (e.g., halogen bonding) with enzymes like aminopeptidases. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
- Dose-response curves : Compare EC₅₀ values across studies.
- Metabolic stability tests : Check for degradation products (via LC-MS) that might confound results .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0).
- Salt formation : Explore trifluoroacetate or hydrochloride salts .
Q. How can crystallographic data improve structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
